molecular formula C7H16ClNO3 B042531 (S)-tert-Butyl 2-amino-3-hydroxypropanoate hydrochloride CAS No. 106402-41-9

(S)-tert-Butyl 2-amino-3-hydroxypropanoate hydrochloride

Cat. No. B042531
M. Wt: 197.66 g/mol
InChI Key: TUDHOGYHZNNYHW-JEDNCBNOSA-N
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Description

Synthesis Analysis

The synthesis of (S)-tert-Butyl 2-amino-3-hydroxypropanoate hydrochloride and related compounds involves several key steps, including enantioselective synthesis and protective group strategies. A notable method includes starting from enantiomerically enriched ethyl 3-cyclohexyl-2,3-dihydroxypropanoate, utilizing Sharpless asymmetric dihydroxylation followed by the preparation of a sulfate via diol treatment with sulfuryl chloride (Alonso, Santacana, Rafecas, & Riera, 2005). Another approach involves the Mitsunobu reaction for incorporating perfluoro-tert-butyl groups into amino acids, highlighting the compound's versatility in medicinal chemistry applications (Tressler & Zondlo, 2014).

Molecular Structure Analysis

The molecular structure and polymorphism of related compounds have been elucidated through techniques such as X-ray crystallography. Studies on N-(tert-butoxycarbonyl)-α-aminoisobutyryl-α-aminoisobutyric acid methyl ester revealed two polymorphic forms, emphasizing the compound's conformational flexibility and the influence of substituents on its structural properties (Gebreslasie, Jacobsen, & Görbitz, 2011).

Chemical Reactions and Properties

(S)-tert-Butyl 2-amino-3-hydroxypropanoate hydrochloride undergoes various chemical reactions, including aminohydroxylation and aziridination, with tert-butylsulfonamide serving as an efficient nitrogen source and terminal oxidant (Gontcharov, Liu, & Sharpless, 1999). These reactions are pivotal for introducing nitrogen functionalities and constructing complex molecular architectures.

Scientific Research Applications

  • It is instrumental in the asymmetric synthesis of anti-(2S,3S)- and syn-(2R,3S)-diaminobutanoic acid, which are crucial in peptide synthesis and pharmaceutical research (Bunnage et al., 2003).

  • It plays a role in the synthesis of (2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline. These compounds are valuable in probes and medicinal chemistry due to their conformational preferences and sensitive detection by 19F NMR (Tressler & Zondlo, 2014).

  • Certain compounds like 3-(tert-butyl-amino) and 3-(N-methyl-(tert-butyl)-amino) substituted 2-hydroxy-1-(2-xanthonoxy)-propane, synthesized from (S)-tert-Butyl 2-amino-3-hydroxypropanoate hydrochloride, exhibit anticonvulsant activity (Marona, Górka, & Szneler, 1998).

  • It is used in the synthesis of (2R,3R)-2-(tert-butoxycarbonyl)amino-3-cyclohexyl-3-hydroxypropanoic acid, providing a practical and scalable method for scientific research (Alonso et al., 2005).

  • It also finds application in synthesizing tert-Butyl amino carbonate, which rapidly acylates amines in both organic and aqueous solutions. This compound acts as a new acylating reagent for amines, reacting faster than di-tert-Butyl dicarbonate and retaining its ability to acylate even in acidic solutions (Harris & Wilson, 1983; 2009).

  • The asymmetric synthesis of (R)-tert-butyl 3-(2-chloro-3-methoxymethoxy-6-pyridyl)-3-aminopropanoate, the protected β-amino ester component of kedarcidin, can be achieved, demonstrating its relevance in complex molecular syntheses (Bull et al., 2002).

  • N-tert-butoxycarbonyl α-alkanediamine hydrochlorides, which can be prepared from (S)-tert-Butyl 2-amino-3-hydroxypropanoate hydrochloride, are used in scientific research for preparing mono-protected diamines (Mattingly, 1990).

properties

IUPAC Name

tert-butyl (2S)-2-amino-3-hydroxypropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3.ClH/c1-7(2,3)11-6(10)5(8)4-9;/h5,9H,4,8H2,1-3H3;1H/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUDHOGYHZNNYHW-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80551828
Record name tert-Butyl L-serinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80551828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-tert-Butyl 2-amino-3-hydroxypropanoate hydrochloride

CAS RN

106402-41-9
Record name tert-Butyl L-serinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80551828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-tert-butyl 2-amino-3-hydroxypropanoate hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Moore - 2013 - search.proquest.com
The expensive separation procedures necessary to produce pure metals have resulted in a small number of entities producing nearly all of global demand. Market control by only a few …
Number of citations: 3 search.proquest.com

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